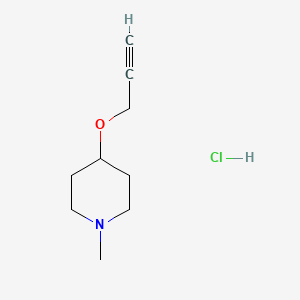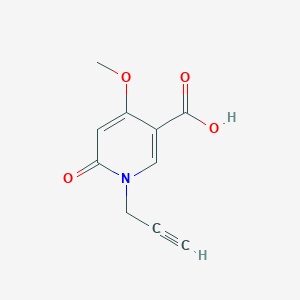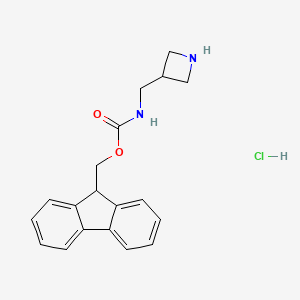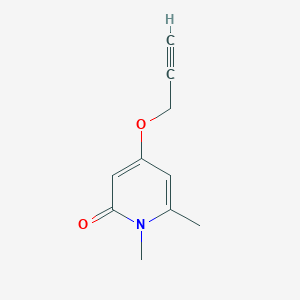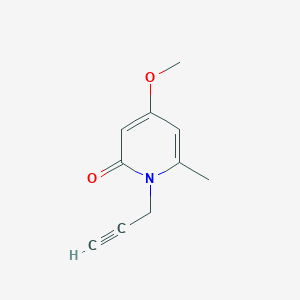
Methyl 3-bromo-5-isopropylbenzoate
Übersicht
Beschreibung
“Methyl 3-bromo-5-isopropylbenzoate” is an organic compound with the CAS Number: 1824056-61-2 . It has a molecular weight of 257.13 and is a member of the benzoate ester family.
Molecular Structure Analysis
The InChI code for “this compound” is1S/C11H13BrO2/c1-7(2)8-4-9(11(13)14-3)6-10(12)5-8/h4-7H,1-3H3 . This code represents the molecular structure of the compound. Physical And Chemical Properties Analysis
“this compound” has a molecular weight of 257.124 . It has a density of 1.3±0.1 g/cm3 and a boiling point of 296.0±28.0 °C at 760 mmHg .Wissenschaftliche Forschungsanwendungen
Synthesis of Precursors for Heterocycles Research has explored the bromination of methyl groups in compounds similar to Methyl 3-bromo-5-isopropylbenzoate, serving as precursors for the synthesis of isoxazole-fused heterocycles. These studies involve detailed investigations into the bromination process and subsequent utilization of the products for synthesizing isoxazole-fused heterocycles, indicating the chemical's utility in creating complex organic structures (Roy et al., 2004).
Biomedical Applications Another study focused on the electrochemically induced transformation of compounds to yield novel structures with potential biomedical applications. This research highlights the ability to create compounds from precursors like this compound that might regulate inflammatory diseases, underscoring the significance of such chemical reactions in developing therapeutic agents (Ryzhkova et al., 2020).
Photophysical Performance and Material Synthesis Research into the synthesis and characterization of heteroleptic mononuclear cyclometalated complexes involving bromo-containing species outlines the potential of compounds derived from this compound in material science. These compounds' emission properties and reactivity towards electrophiles offer insights into their use in organic light-emitting devices and biological labeling (Stagni et al., 2008).
Antitubercular and Antimicrobial Activities Derivatives of similar bromo-substituted compounds have been synthesized and tested for antitubercular and antimicrobial activities, demonstrating the broader pharmacological potentials of such molecules. This suggests that this compound could serve as a starting point for developing new therapeutic agents with specific antimicrobial properties (Popat et al., 2004).
Safety and Hazards
Eigenschaften
IUPAC Name |
methyl 3-bromo-5-propan-2-ylbenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrO2/c1-7(2)8-4-9(11(13)14-3)6-10(12)5-8/h4-7H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISLRAJZRPPGMFE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=CC(=C1)Br)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



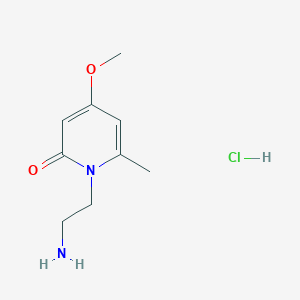
![3-(Prop-2-yn-1-yloxy)-8-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B1472838.png)
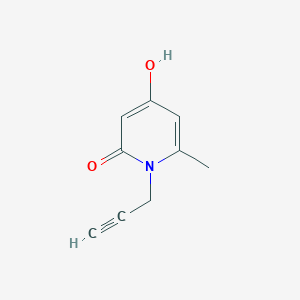
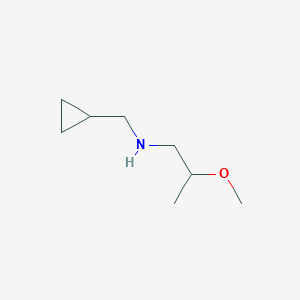
![2-oxo-2,5,6,7-tetrahydro-1H-pyrrolo[3,4-b]pyridine-3-carbonitrile hydrochloride](/img/structure/B1472843.png)
![2-oxo-2,5,6,7,8,9-hexahydro-1H-5,8-epiminocyclohepta[b]pyridine-3-carbonitrile hydrochloride](/img/structure/B1472844.png)
![8-Cyclobutyl-8-azabicyclo[3.2.1]octan-3-ol](/img/structure/B1472846.png)
![N-(pyridazin-3-yl)-8-azabicyclo[3.2.1]octan-3-amine dihydrochloride](/img/structure/B1472848.png)

